2-Ethyl-2,5-dimethylhex-4-enal
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Overview
Description
2-Ethyl-2,5-dimethylhex-4-enal is an organic compound with the molecular formula C10H18O. It is an aldehyde characterized by the presence of a double bond and a branched carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2-ethyl-2,5-dimethylhexanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to promote the reaction, and the process is often conducted in a continuous flow reactor to optimize production rates.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-dimethylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the molecule allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 2-Ethyl-2,5-dimethylhexanoic acid.
Reduction: 2-Ethyl-2,5-dimethylhexanol.
Substitution: 2-Bromo-2-ethyl-2,5-dimethylhex-4-enal.
Scientific Research Applications
2-Ethyl-2,5-dimethylhex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-2,5-dimethylhex-4-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various receptors and signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexanal
- 2,5-Dimethylhexanal
- 2-Ethyl-2,5-dimethylhexanoic acid
Uniqueness
2-Ethyl-2,5-dimethylhex-4-enal is unique due to its specific structure, which combines a branched carbon chain with an aldehyde group and a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
82898-60-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h6,8H,5,7H2,1-4H3 |
InChI Key |
LOQNRQKPDZGEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C(C)C)C=O |
Origin of Product |
United States |
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